molecular formula C10H9ClN2S B1414284 4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole CAS No. 2197054-78-5

4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole

Cat. No.: B1414284
CAS No.: 2197054-78-5
M. Wt: 224.71 g/mol
InChI Key: HTZJUYAWWJIERB-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 3-chlorophenylthio group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound. This reaction is often catalyzed by transition metals such as copper or rhodium.

    Introduction of the 3-Chlorophenylthio Group: The 3-chlorophenylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole with a 3-chlorophenylthiol in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyrazole ring or the chlorophenylthio group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenylthio group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole derivatives and dechlorinated products.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Agrochemicals: It is explored as a potential pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

    Materials Science: The compound is investigated for its use in organic electronics and as a building block for advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.

    Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses. By modulating these pathways, the compound can exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Bromophenyl)thio]-3-methyl-1H-pyrazole: Similar structure with a bromine atom instead of chlorine.

    4-[(3-Methylphenyl)thio]-3-methyl-1H-pyrazole: Similar structure with a methyl group instead of chlorine.

    4-[(3-Nitrophenyl)thio]-3-methyl-1H-pyrazole: Similar structure with a nitro group instead of chlorine.

Uniqueness

4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole is unique due to the presence of the 3-chlorophenylthio group, which imparts specific electronic and steric properties. This makes it distinct in terms of its reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

4-(3-chlorophenyl)sulfanyl-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-7-10(6-12-13-7)14-9-4-2-3-8(11)5-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZJUYAWWJIERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)SC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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